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molecular formula C10H9N B8807721 (4-Vinylphenyl)acetonitrile

(4-Vinylphenyl)acetonitrile

Cat. No. B8807721
M. Wt: 143.18 g/mol
InChI Key: DUIIPHYNGUDOIM-UHFFFAOYSA-N
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Patent
US07297463B2

Procedure details

As shown in the following Reaction 1a, 49.01 g of sodium cyanide (NaCN), 70.07 g of water and 50.96 g of ethanol were added into a 500 ml 4-neck flask equipped with a mechanical stir, and the temperature of the solution was elevated to 60° C. to completely dissolve NaCN. To the solution, 87.50 g of 4-chloromethylstyrene was slowly added and the reaction was carried out for 3 hours at the temperature of 60-70° C. After completion of the reaction, the solution was cooled to 40° C., 100 g of diethylether was added to the solution, and the diethylether layer was separated. The separated organic layer was extracted with 300 g of water three times. The water layer was extracted with 50 g of diethylether and the diethylether extract was added to the organic layer. The separated organic layer was dried with magnesium sulfate for one day, and then the organic solvent was removed using an evaporator to obtain 4-cyanomethylstyrene of deep purple color. The yield of the product was 80%.
[Compound]
Name
1a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
49.01 g
Type
reactant
Reaction Step One
Name
Quantity
70.07 g
Type
reactant
Reaction Step One
Quantity
50.96 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
87.5 g
Type
reactant
Reaction Step Three
Quantity
100 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].O.C(O)C.Cl[CH2:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=[CH2:15])=[CH:12][CH:11]=1>C(OCC)C>[C:1]([CH2:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=[CH2:15])=[CH:12][CH:11]=1)#[N:2] |f:0.1|

Inputs

Step One
Name
1a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
49.01 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
70.07 g
Type
reactant
Smiles
O
Name
Quantity
50.96 g
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
87.5 g
Type
reactant
Smiles
ClCC1=CC=C(C=C)C=C1
Step Four
Name
Quantity
100 g
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added into a 500 ml 4-neck flask
CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stir
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the diethylether layer was separated
EXTRACTION
Type
EXTRACTION
Details
The separated organic layer was extracted with 300 g of water three times
EXTRACTION
Type
EXTRACTION
Details
The water layer was extracted with 50 g of diethylether
EXTRACTION
Type
EXTRACTION
Details
the diethylether extract
ADDITION
Type
ADDITION
Details
was added to the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic layer was dried with magnesium sulfate for one day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
the organic solvent was removed
CUSTOM
Type
CUSTOM
Details
an evaporator

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)CC1=CC=C(C=C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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